Taurochenodeoxycholate anion
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Overview
Description
Taurochenodeoxycholate is an organosulfonate oxoanion that is the conjugate base of taurochenodeoxycholic acid arising from deprotonation of the sulfonate OH group; major species at pH 7.3. It has a role as a human metabolite. It is an organosulfonate oxoanion and a cholanic acid conjugate anion. It is a conjugate base of a taurochenodeoxycholic acid.
Scientific Research Applications
Anti-Arthritic Properties
Taurochenodeoxycholic acid (TCDCA) demonstrates significant anti-arthritic effects in adjuvant arthritis in rats. TCDCA treatment leads to the suppression of paw swelling, amelioration of polyarthritis index, and improvement in radiologic changes in rats with adjuvant arthritis. It acts by reducing the overproduction and mRNA expression of TNF-α, IL-1β, and IL-6, while increasing IL-10 levels (Liu et al., 2011).
Cancer Research
In gastric cancer cells, TCDCA inhibits proliferation and invasion, and induces apoptosis. This effect was also observed in a tumor model in mice, indicating the potential of TCDCA as a basis for cancer treatment, especially in traditional Chinese medicine applications (Zhang et al., 2021).
Gut Microbiome and Biotransformation Enzymes
The gut microbiome of black bears reveals key enzymes for the biosynthesis of TUDCA from TCDCA, expanding the enzyme bank for bile acid biosynthesis. This discovery provides valuable insight into the natural biotransformation of TCDCA in the gut microbiome (Song et al., 2017).
Apoptotic Effects and Immune Regulation
TCDCA induces apoptosis in NR8383 cells through a PKC/JNK-dependent pathway. It also exhibits anti-inflammatory and immune regulation properties, indicating its potential use in treating diseases related to apoptosis and immune system disorders (Wang et al., 2016).
NF-κB Activation and Cytokine Expression
TCDCA suppresses NF-κB activation and the related expression of cytokines like TNF-α, IL-1β, and IL-6 in peritoneal macrophages of adjuvant arthritis rats. This effect is mediated by up-regulating the IκBα expression, illustrating its anti-inflammatory activity (Mao et al., 2018).
Interaction with Bile Acid Receptor TGR5
The binding of TCDCA to the TGR5 receptor activates it, leading to an increase in cAMP luciferase expression in cells. This interaction provides a potential therapeutic target and theoretical evidence for further TCDCA research (Qi et al., 2021).
Glucocorticoid Receptor Activation
TCDCA activates the glucocorticoid receptor (GR) in a concentration-dependent manner and exhibits anti-inflammatory and immunomodulatory functions similar to glucocorticoids. This effect involves multiple pathways, including GR and its related AP-1 signaling pathway (Li et al., 2019).
properties
Molecular Formula |
C26H44NO6S- |
---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-/m1/s1 |
InChI Key |
BHTRKEVKTKCXOH-BJLOMENOSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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